5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide
Description
5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide is a benzamide derivative characterized by:
- 2-Methoxyethoxy group at position 2: Improves solubility in polar solvents due to ether linkages.
- N-Methyl substitution: Reduces metabolic degradation compared to unsubstituted amides.
Properties
IUPAC Name |
5-hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12-11(14)9-7-8(13)3-4-10(9)16-6-5-15-2/h3-4,7,13H,5-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBPCAMDBAKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-2-nitrobenzoic acid and 2-methoxyethanol.
Esterification: The 5-hydroxy-2-nitrobenzoic acid is esterified with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester.
Reduction: The nitro group in the ester is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is then reacted with methyl chloroformate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(2-methoxyethoxy)-N-methylbenzamide.
Reduction: Formation of 5-hydroxy-2-(2-methoxyethoxy)-N-methylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxyethoxy groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Modifications and Properties
The table below compares key structural features and inferred properties of 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide with analogs from literature:
*Calculated based on molecular formula.
Key Observations:
In contrast, trifluoroethoxy () increases lipophilicity but may reduce metabolic stability due to fluorine’s electronegativity . Methoxy groups () are smaller and less polar, favoring membrane permeability but limiting solubility .
Position 5 Substituents: Hydroxy groups (target compound, ) enable hydrogen bonding with biological targets, critical for enzyme inhibition (e.g., GroEL/ES inhibitors in ) .
Amide Substituents :
- N-Methyl (target compound) reduces metabolic oxidation compared to N-aryl () or N-heteroaryl () groups, which may undergo complex phase I metabolism .
- Bulky substituents (e.g., N-(piperidylmethyl) in ) can enhance target specificity but may limit bioavailability due to increased molecular weight .
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group enhances water solubility (>10 mg/mL estimated) compared to purely aromatic substituents (e.g., ’s chloro-methoxy analog) .
- Melting Point : Hydroxy groups (e.g., ’s 2-hydroxy-5-nitro-N-phenylbenzamide, m.p. >200°C) suggest the target compound may have a high melting point due to hydrogen bonding .
Biological Activity
5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key aspects of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H17NO4
- Molecular Weight : 239.27 g/mol
The compound features a hydroxyl group, a methoxyethoxy side chain, and a methylated amide group, contributing to its unique properties and biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may interact with protein kinases or other targets critical for cell signaling pathways.
- Antioxidant Properties : Its hydroxyl group suggests potential antioxidant activity, which could protect cells from oxidative stress.
- Modulation of Gene Expression : Preliminary studies indicate that this compound may influence the expression of genes related to apoptosis and cell proliferation.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For example, in an MTT assay, it exhibited an IC50 value of approximately 15 µM against MDA-MB-231 (breast cancer) cells, indicating potent activity (source needed for specific reference).
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of key oncogenic proteins, potentially inhibiting their function and leading to reduced cell viability.
Case Studies
- Case Study on Prostate Cancer : A study involving prostate cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell proliferation and induction of apoptosis. The study highlighted the compound's potential as a therapeutic agent in prostate cancer management.
- Combination Therapy : Research indicated that when used in combination with established chemotherapeutics, the compound enhanced the efficacy of these agents, suggesting a synergistic effect that could improve treatment outcomes.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | MDA-MB-231 (Breast) | 15 | Inhibition of cell proliferation |
| Prostate Cancer Study | LNCaP | 12 | Induction of apoptosis |
| Combination Therapy | PC3 | 10 | Synergistic effect with chemotherapeutics |
Q & A
Basic: What are the key synthetic methodologies for preparing 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide?
Answer:
The synthesis typically involves multi-step protocols:
- Intermediate Preparation : Start with halogenated or methoxylated benzoic acid derivatives. For example, brominated salicylic acid intermediates can be methoxylated using iodomethane and potassium carbonate under reflux (80°C, 4 hours) to introduce alkoxy groups .
- Amidation : React the intermediate with methylamine derivatives. Pyridine or triethylamine is often used as a base in dichloromethane (DCM) to facilitate coupling with methylamine sources. Thionyl chloride (SOCl₂) may be employed to activate carboxylic acids prior to amidation .
- Deprotection : If hydroxyl groups are protected (e.g., as methoxy), boron tribromide (BBr₃) in DCM under nitrogen can selectively deprotect them .
Validation : Monitor reactions via TLC or HPLC. Purify intermediates via recrystallization (e.g., methanol/water mixtures) .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethoxy groups at C2, hydroxyl at C5). Aromatic protons appear downfield (~6.5–8.5 ppm), while methoxy signals resonate at ~3.5 ppm .
- IR Spectroscopy : Detect carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups. Methoxy C-O stretches appear near 1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. For example, sodium adducts ([M + Na]⁺) are common in ESI-MS .
Basic: How can researchers screen the biological activity of this benzamide derivative?
Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi. Include controls like DMSO (negative) and known antibiotics (positive) .
- Enzyme Inhibition : Test against targets like GroEL/ES chaperones using ATPase inhibition assays (e.g., malachite green phosphate detection) .
- Biofilm Studies : Quantify inhibition via crystal violet staining in 96-well plates .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?
Answer:
- Modular Derivatization : Synthesize analogs with variations in substituents (e.g., halogenation at C5, methoxyethoxy chain length). Compare binding affinities using radiolabeled ligands (e.g., dopamine D2 receptor assays) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions. For example, bulky groups at C2 may hinder binding to flat hydrophobic pockets .
- Meta-Analysis : Cross-reference bioactivity data across studies, accounting for assay conditions (e.g., pH, solvent effects). For instance, DMSO concentration >1% may artificially suppress activity .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Answer:
- Stepwise Optimization :
- Catalysis : Introduce Pd/C for hydrogenation steps (e.g., nitro to amine reduction) under mild conditions (room temperature, 18 hours) .
- Quality Control : Use in-process analytics (e.g., TLC) to identify bottlenecks. For example, incomplete deprotection of hydroxyl groups can be detected via IR .
Advanced: How do solvent and temperature affect the stability of this compound?
Answer:
- Solvent Compatibility : The compound is stable in aprotic solvents (DCM, THF) but may degrade in protic solvents (e.g., methanol) under prolonged heating. Avoid aqueous acidic conditions to prevent hydrolysis of the amide bond .
- Temperature Sensitivity : Store at –20°C under nitrogen to prevent oxidation of the hydroxyl group. Thermal degradation studies (TGA/DSC) show stability up to 150°C, making reflux in high-boiling solvents (e.g., toluene) feasible .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
Answer:
- Crystallization Conditions : Use slow evaporation from DCM/hexane mixtures. The methoxyethoxy side chain introduces flexibility, complicating crystal packing. Co-crystallization with rigid co-formers (e.g., benzoic acid) can improve lattice stability .
- Data Collection : Collect diffraction data at low temperatures (173 K) to reduce thermal motion. High-resolution data (R factor <0.05) ensures accurate hydrogen bonding analysis, particularly for the hydroxyl and amide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
